1-Amino-2-(2,3-dimethylphenyl)propan-2-ol
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Overview
Description
1-Amino-2-(2,3-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with a dimethylphenyl substituent on the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-(2,3-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(2,3-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-Keto-2-(2,3-dimethylphenyl)propan-2-ol.
Reduction: 1-Amino-2-(2,3-dimethylphenyl)propan-2-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Amino-2-(2,3-dimethylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-Amino-2-(2,3-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: Similar structure but lacks the dimethylphenyl substituent.
1-Amino-2-(3,4-dimethylphenyl)propan-2-ol: Similar structure with different methyl group positions on the phenyl ring.
Uniqueness
1-Amino-2-(2,3-dimethylphenyl)propan-2-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-2-(2,3-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-10(9(8)2)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
GHLVTIIMZVAHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(CN)O)C |
Origin of Product |
United States |
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